

An In-depth Technical Guide to Quinolactacin A1: Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacin A1 is a fungal metabolite originally isolated from Penicillium species, notably Penicillium citrinum.[1][2] It belongs to a class of quinolone alkaloids characterized by a unique y-lactam conjugated ring fused to a quinolone skeleton. This compound has garnered significant interest within the scientific community due to its notable biological activities, including the inhibition of acetylcholinesterase (AChE) and tumor necrosis factor-alpha (TNF- α) production. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Quinolactacin A1**, alongside detailed experimental protocols and visual diagrams to support further research and drug development efforts.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Quinolactacin A1** is presented in the table below. While a specific melting point for **Quinolactacin A1** has not been definitively reported in the reviewed literature, data for related synthetic intermediates are available. The provided spectral data is based on analyses aimed at elucidating its complex structure.



Property	Value	Source
Molecular Formula	C16H18N2O2	[3]
Molecular Weight	270.3 g/mol	[3]
CAS Number	815576-68-2	
Appearance	White solid	[4]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	
¹³ C NMR (DMSO-d ₆ , δ in ppm)	See detailed table below	[4]

¹³C NMR Spectral Data of Quinolactacin A[4]



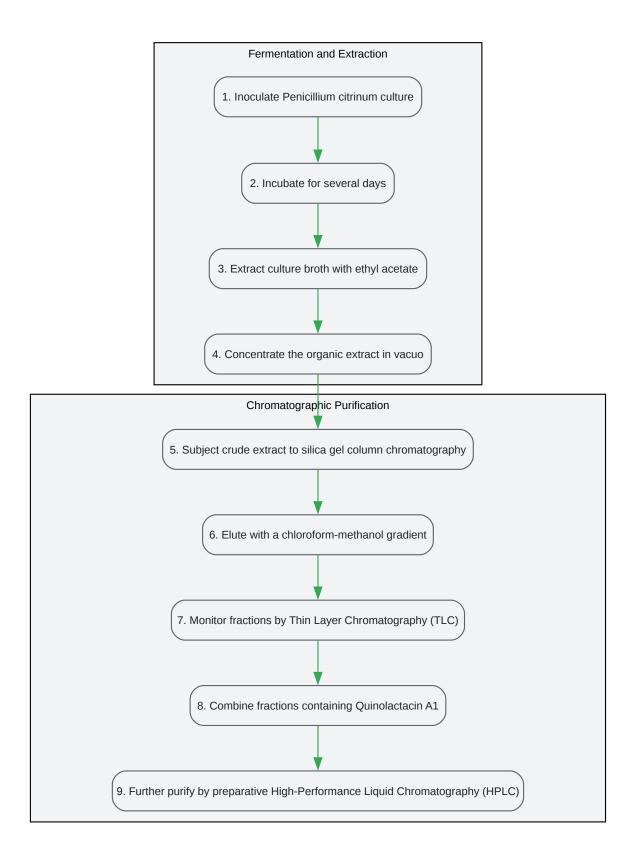
Carbon Atom	Chemical Shift (δ, ppm)
2	165.5
3	58.9
3a	68.3
4a	139.1
5	117.0
6	132.4
7	123.4
8	125.8
8a	121.5
9	176.7
9a	116.3
1'	35.5
2'	26.2
3'	11.5
1'-Me	15.9
N-Me	36.0

Experimental Protocols Isolation and Purification of Quinolactacin A1 from Penicillium citrinum

This protocol is adapted from established methods for the isolation of fungal metabolites.[5]

Workflow for Isolation and Purification





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Caption: Workflow for the isolation and purification of Quinolactacin A1.



Methodology:

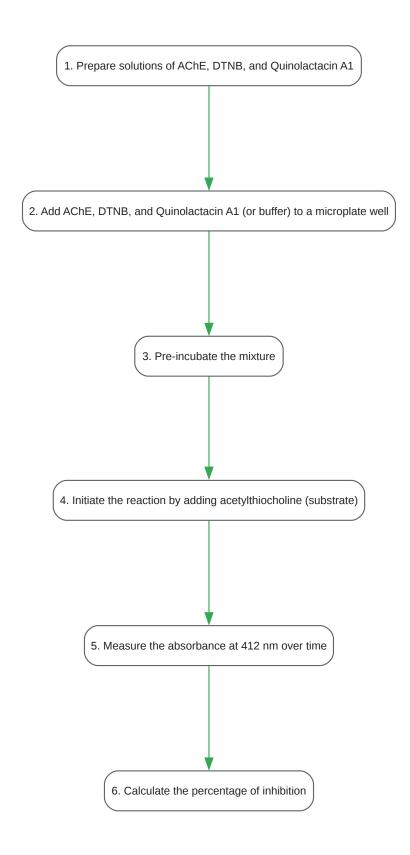
- Fermentation:Penicillium citrinum is cultured in a suitable liquid medium and incubated for a period sufficient to allow for the production of secondary metabolites.
- Extraction: The culture broth is partitioned with an organic solvent, typically ethyl acetate, to extract the fungal metabolites.
- Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
- Chromatography: The crude extract is subjected to a series of chromatographic separations.
 Initial purification is often achieved using silica gel column chromatography with a gradient elution system (e.g., chloroform-methanol). Fractions are monitored by TLC, and those containing the compound of interest are pooled.
- Final Purification: Final purification to obtain pure Quinolactacin A1 is typically achieved using preparative HPLC.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of compounds against AChE.

Workflow for AChE Inhibition Assay





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Caption: Workflow for the acetylcholinesterase inhibition assay.



Methodology:

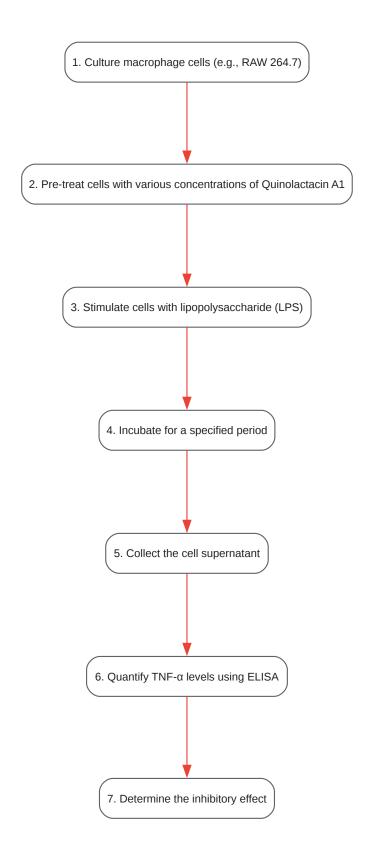
- Reagent Preparation: Prepare solutions of acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide in a suitable buffer (e.g., Tris-HCl, pH 8.0). Prepare various concentrations of Quinolactacin A1 in a suitable solvent (e.g., DMSO).
- Assay Procedure: In a 96-well microplate, add the buffer, DTNB solution, and the test compound solution (Quinolactacin A1). A control well should contain the solvent instead of the test compound. Add the AChE solution to all wells.
- Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period.
- Reaction Initiation: Initiate the enzymatic reaction by adding the acetylthiocholine iodide solution to all wells.
- Measurement: Immediately measure the change in absorbance at 412 nm over a set period using a microplate reader. The color development is a result of the reaction of thiocholine (a product of acetylcholine hydrolysis) with DTNB.
- Data Analysis: Calculate the percentage of inhibition for each concentration of **Quinolactacin A1** compared to the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Tumor Necrosis Factor-alpha (TNF-α) Production Inhibition Assay

This protocol outlines a general method for assessing the ability of a compound to inhibit the production of TNF- α in macrophages, often stimulated by lipopolysaccharide (LPS).[6]

Workflow for TNF-α Production Inhibition Assay





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Caption: Workflow for the TNF- α production inhibition assay.



Methodology:

- Cell Culture: Culture a suitable macrophage cell line (e.g., murine RAW 264.7 cells) in appropriate culture medium.
- Treatment: Seed the cells in a multi-well plate and allow them to adhere. Pre-treat the cells with varying concentrations of **Quinolactacin A1** for a short period.
- Stimulation: Induce TNF- α production by adding LPS to the cell culture medium.
- Incubation: Incubate the cells for a sufficient time to allow for TNF- α secretion into the medium.
- Supernatant Collection: Collect the cell culture supernatant, which contains the secreted TNF-α.
- Quantification: Quantify the amount of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- Data Analysis: Compare the TNF-α levels in the treated cells to the LPS-stimulated control cells to determine the percentage of inhibition and calculate the IC₅₀ value.

Biological Activity and Signaling Pathways

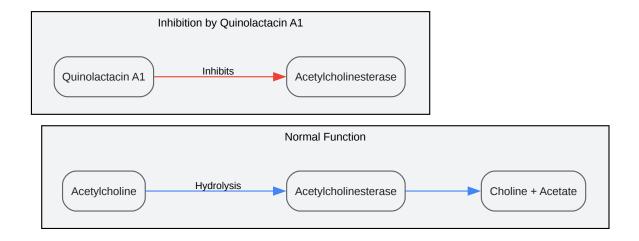
Quinolactacin A1 exhibits at least two key biological activities: the inhibition of acetylcholinesterase and the suppression of TNF- α production.

Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the basis for several drugs used to treat Alzheimer's disease.[7][8]

Diagram of Acetylcholinesterase Inhibition





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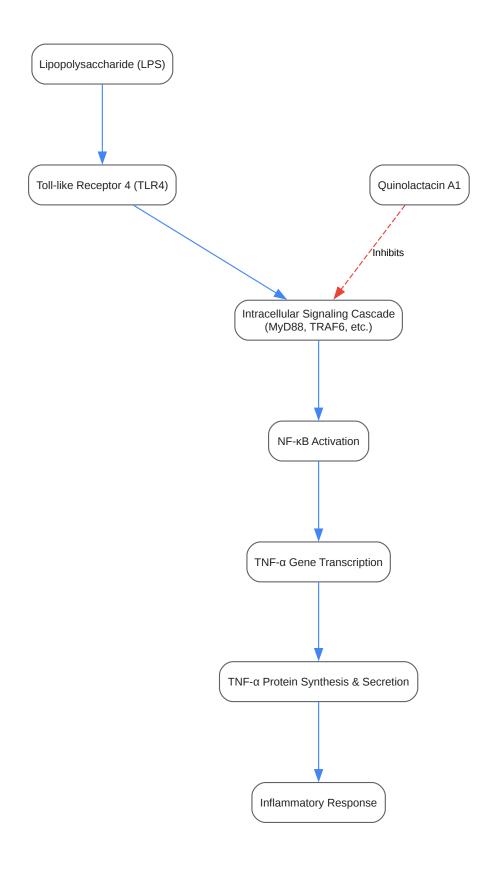
Caption: Inhibition of acetylcholine hydrolysis by Quinolactacin A1.

TNF-α Production Inhibition

Tumor necrosis factor-alpha is a pro-inflammatory cytokine that plays a central role in the inflammatory response.[9] Its overproduction is implicated in a variety of inflammatory diseases. **Quinolactacin A1** has been shown to inhibit the production of TNF- α in macrophages stimulated with LPS. The signaling pathway initiated by LPS binding to Toll-like receptor 4 (TLR4) on macrophages leads to the activation of transcription factors, such as NF- κ B, which in turn upregulate the expression of pro-inflammatory genes, including TNF- α .[10] **Quinolactacin A1** likely interferes with this pathway, leading to reduced TNF- α production.

Diagram of LPS-Induced TNF-α Production and Inhibition





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Caption: Putative mechanism of Quinolactacin A1 in inhibiting LPS-induced TNF- $\!\alpha$ production.

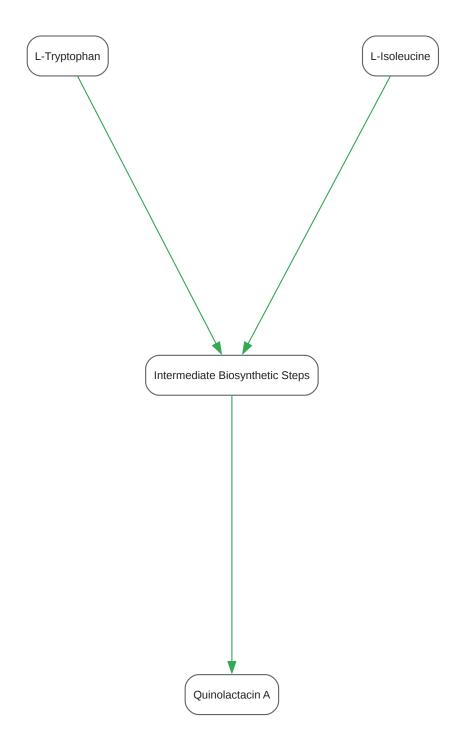


Biosynthesis of Quinolactacin A

The biosynthesis of Quinolactacin A has been studied and is proposed to involve the condensation of L-tryptophan and L-isoleucine.

Biosynthetic Pathway of Quinolactacin A





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Caption: Simplified biosynthetic pathway of Quinolactacin A.



Conclusion

Quinolactacin A1 is a promising natural product with well-defined inhibitory activities against key biological targets relevant to neurodegenerative and inflammatory diseases. This technical guide provides a foundational understanding of its physical and chemical properties, along with standardized protocols for its study. Further research is warranted to fully elucidate its therapeutic potential, including more detailed structural analysis, investigation of its precise mechanisms of action, and in vivo efficacy studies. The provided information aims to facilitate these future research endeavors.

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